molecular formula C24H22N2O7 B5010095 (2-allyl-6-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid

(2-allyl-6-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid

Cat. No. B5010095
M. Wt: 450.4 g/mol
InChI Key: VROSQMIBBWTURR-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with multiple functional groups. It contains an allyl group, a methoxy group, a pyrimidinylidene group, and a phenoxy group attached to an acetic acid group . These functional groups suggest that the compound could have interesting chemical properties and reactivity.


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and different types of chemical reactions. For example, the allyl group could be introduced via an allylation reaction, and the methoxy group could be introduced via a methylation reaction . The pyrimidinylidene group could be formed via a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The molecule would likely have a significant degree of conjugation, leading to interesting electronic properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For example, the allyl group could participate in reactions such as allylic substitution or oxidation . The methoxy group could undergo reactions such as demethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acetic acid group suggests that the compound could exhibit acidic properties . The presence of multiple aromatic rings could result in significant π-π stacking interactions, influencing its solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. For example, it could be studied for potential use in pharmaceuticals, materials science, or other areas of chemistry .

properties

IUPAC Name

2-[2-methoxy-4-[(E)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-6-prop-2-enylphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O7/c1-4-5-16-10-15(12-19(32-3)21(16)33-13-20(27)28)11-18-22(29)25-24(31)26(23(18)30)17-8-6-14(2)7-9-17/h4,6-12H,1,5,13H2,2-3H3,(H,27,28)(H,25,29,31)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROSQMIBBWTURR-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OCC(=O)O)CC=C)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OCC(=O)O)CC=C)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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